Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C10H6ClFN2O3.K. It is a potassium salt derivative of 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:
Preparation of the Starting Materials: The starting materials include 2-chloro-6-fluorobenzyl chloride and oxadiazole derivatives.
Formation of the Oxadiazole Core: The oxadiazole core is formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Coupling Reaction: The benzyl chloride is coupled with the oxadiazole core using appropriate coupling agents and reaction conditions.
Potassium Salt Formation: The final step involves the formation of the potassium salt by reacting the carboxylic acid derivative with potassium hydroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols
Reduction Products: Alcohols or amines
Substitution Products: Amides, esters, or ethers
Scientific Research Applications
Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid
Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness: this compound is unique due to its potassium salt form, which enhances its solubility and reactivity compared to its acid counterpart. This makes it more suitable for certain applications, particularly in aqueous environments.
Biological Activity
Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate (CAS Number: 2219407-35-7) is an oxadiazole derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a five-membered ring containing nitrogen and oxygen atoms, which is characteristic of the oxadiazole class. The presence of a chlorinated fluorophenyl group enhances its biological profile, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C10H5ClFKN2O3 with a molecular weight of approximately 263.66 g/mol. Its unique chemical structure allows it to participate in various chemical reactions, influenced by the electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring, which stabilize reactive intermediates.
Anticancer Activity
Research indicates that oxadiazole derivatives are promising candidates in the search for new anticancer agents. A study involving a library of 1,2,5-oxadiazole derivatives demonstrated significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I activity, a crucial enzyme in DNA replication .
Table 1: Antiproliferative Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-116 | 15 ± 0.5 | Topoisomerase I inhibition |
Compound B | HeLa | 20 ± 1.0 | Topoisomerase I inhibition |
This compound | TBD | TBD | TBD |
Case Studies and Research Findings
- Topoisomerase Inhibition Study : A study conducted on a series of oxadiazoles revealed that certain derivatives exhibited potent inhibitory effects on topoisomerase I. The docking studies suggested that these compounds interact primarily through hydrophobic contacts with the enzyme .
- Cytotoxicity Assessment : In vitro assays have demonstrated that this compound shows cytotoxic effects on cancer cell lines. Further investigations into its structure–activity relationship (SAR) revealed that modifications to its phenyl ring significantly affect its potency .
- Antimicrobial Testing : Preliminary tests indicated potential antimicrobial activity against various bacterial strains; however, comprehensive studies are required to establish its efficacy and mechanism of action fully.
Properties
IUPAC Name |
potassium;5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O3.K/c11-6-2-1-3-7(12)5(6)4-8-13-14-9(17-8)10(15)16;/h1-3H,4H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFTAREIYYFNJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NN=C(O2)C(=O)[O-])F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFKN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.